molecular formula C10H15N B2392417 tert-Butylbis(prop-2-yn-1-yl)amine CAS No. 10542-54-8

tert-Butylbis(prop-2-yn-1-yl)amine

Cat. No.: B2392417
CAS No.: 10542-54-8
M. Wt: 149.237
InChI Key: ZWXUSVRNZRQVNI-UHFFFAOYSA-N
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Description

tert-Butylbis(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a tertiary amine group and two prop-2-ynyl substituents attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylbis(prop-2-yn-1-yl)amine typically involves the alkylation of 2-methylpropan-2-amine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butylbis(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines with reduced alkyne groups.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base such as sodium hydride

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines with various alkyl or aryl groups

Scientific Research Applications

tert-Butylbis(prop-2-yn-1-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butylbis(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The presence of the prop-2-ynyl groups allows for unique interactions and reactivity, contributing to its effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropan-2-amine: A simpler amine with a similar core structure but lacking the prop-2-ynyl groups.

    N,N-dimethylpropan-2-amine: Another tertiary amine with different alkyl substituents.

Uniqueness

tert-Butylbis(prop-2-yn-1-yl)amine is unique due to the presence of the prop-2-ynyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.15 mole of t-butylamine, 0.35 mole of anhydrous, powdered potassium carbonate and 250 moles of ether was stirred mechanically and 0.25 mole of propargylbromide was added dropwise. The mixture was refluxed for about 10 hours. Water was added to dissolve the salt. The ether layer was separated and the aqueous layer was extracted twice with ether. The combined ether solution was dried over anhydrous MgSO4. The dipropargyl-t-butylamine produced was distilled at 63°-65° C./20 mm Hg to yield a yellowish liquid in a 45% yield: IR 3300, 3100, 2980 and 2940 cm-1 ; NMR (CDCl3)δ1.10, 2.20 and 3.45.
Quantity
0.15 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
250 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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